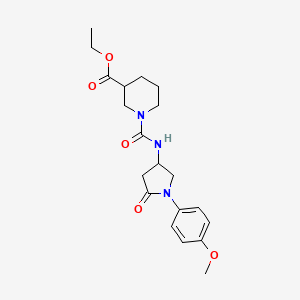
Ethyl 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C20H27N3O5 and its molecular weight is 389.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate, with CAS number 877640-18-1, is a synthetic organic compound that exhibits potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C20H27N3O5
- Molecular Weight : 389.4 g/mol
- Structure : The compound includes a piperidine ring, a pyrrolidinone moiety, and a methoxyphenyl group which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The structural features allow it to engage in various biochemical pathways, potentially influencing cellular processes such as enzyme inhibition and receptor binding.
Antibacterial Activity
Research has indicated that compounds with similar structural features exhibit moderate to strong antibacterial properties. For instance, studies on piperidine derivatives have shown effective inhibition against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The ethyl carbamate structure may enhance the compound's ability to penetrate bacterial membranes.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Similar derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. For example, certain piperidine derivatives demonstrated significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM . this compound could exhibit comparable or enhanced inhibitory activity due to its unique structure.
Study on Piperidine Derivatives
A study synthesized various piperidine derivatives to evaluate their biological activities . Among them, several compounds showed strong inhibitory activity against urease, which is crucial in treating conditions like kidney stones. The most active compounds had IC50 values significantly lower than standard drugs, suggesting that this compound might possess similar or superior efficacy.
Structure-Activity Relationship (SAR)
Investigations into the SAR of piperidine analogs have revealed that modifications in the substituents can significantly alter biological activity . For instance, the presence of a methoxy group in the phenyl ring has been associated with enhanced interaction with target enzymes. This relationship emphasizes the importance of structural optimization in developing more potent derivatives.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C20H27N3O5 | Antibacterial, Enzyme Inhibition |
| Piperidine Derivative A | C21H30N4O4 | Strong AChE Inhibition (IC50 = 2.14 µM) |
| Piperidine Derivative B | C19H25N3O3 | Moderate Antibacterial Activity |
特性
IUPAC Name |
ethyl 1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-3-28-19(25)14-5-4-10-22(12-14)20(26)21-15-11-18(24)23(13-15)16-6-8-17(27-2)9-7-16/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJVRZHWAKQCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














